molecular formula C16H24N4O4 B4985867 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol

Cat. No. B4985867
M. Wt: 336.39 g/mol
InChI Key: FBDIVNZRHVZBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological functions such as learning, memory, and synaptic plasticity. MPEP has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol selectively blocks the mGluR5 receptor, which plays a crucial role in synaptic plasticity and learning. By blocking this receptor, this compound can modulate the activity of glutamate, a neurotransmitter involved in various physiological functions. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been shown to reduce the release of dopamine in the brain, which is a neurotransmitter involved in addiction.

Advantages and Limitations for Lab Experiments

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which reduces the risk of off-target effects. This compound is also relatively stable and can be easily administered to animal models. However, one of the limitations of using this compound in lab experiments is its short half-life, which requires frequent dosing.

Future Directions

For 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol research include the development of analogs with improved pharmacokinetic properties and investigation of its effects on other neurological disorders.

Synthesis Methods

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol can be synthesized using a series of chemical reactions. One of the commonly used methods involves the reaction of 4-nitrophenylhydrazine with 4-chlorobutyric acid to form 5-(4-chlorobutyl)-2-nitrophenylhydrazine. This intermediate compound is then reacted with morpholine and piperazine to form this compound.

Scientific Research Applications

2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome.

properties

IUPAC Name

2-[4-(5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c21-10-7-17-3-5-19(6-4-17)16-13-14(1-2-15(16)20(22)23)18-8-11-24-12-9-18/h1-2,13,21H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDIVNZRHVZBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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